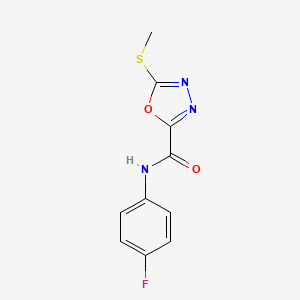

Antibacterial agent 178

Description

Properties

Molecular Formula |

C10H8FN3O2S |

|---|---|

Molecular Weight |

253.26 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-5-methylsulfanyl-1,3,4-oxadiazole-2-carboxamide |

InChI |

InChI=1S/C10H8FN3O2S/c1-17-10-14-13-9(16-10)8(15)12-7-4-2-6(11)3-5-7/h2-5H,1H3,(H,12,15) |

InChI Key |

GVHIBGRECBFROJ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NN=C(O1)C(=O)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

"Antibacterial agent 178" mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of Antibacterial Agent 178

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a glycoside antibiotic isolated from Streptomyces variabilis PO-178, has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. This technical guide synthesizes the available data on this agent and extrapolates its likely mechanism of action based on its classification as a glycoside antibiotic. This document outlines potential molecular targets, provides detailed experimental protocols for mechanism elucidation, and presents all known quantitative data. Visual diagrams of the putative signaling pathways and a general experimental workflow are included to facilitate a deeper understanding.

Introduction to this compound

This compound is a glycoside antibiotic produced by the soil bacterium Streptomyces variabilis PO-178.[1] Initial characterization has identified it as a compound with a molecular weight of 514 and a molecular formula of C₂₅H₃₄O₁₁.[1] As a member of the glycoside antibiotic family, which includes well-known agents like aminoglycosides, its mechanism of action is presumed to involve the disruption of essential bacterial cellular processes. The primary hypothesized mechanisms, based on the actions of related compounds, are the inhibition of protein synthesis, interference with nucleic acid synthesis, and disruption of cell membrane integrity.

Quantitative Data

The known efficacy of this compound is summarized by its Minimum Inhibitory Concentration (MIC) values against two clinically relevant bacterial strains.[1] This data provides a baseline for its antibacterial potency.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Pseudomonas aeruginosa | 62.5 µg/ml |

| Staphylococcus aureus | 15.625 µg/ml |

Putative Mechanisms of Action

The classification of agent 178 as a glycoside antibiotic suggests several potential mechanisms of action. These are detailed below as primary and secondary putative mechanisms.

Primary Putative Mechanism: Inhibition of Protein Synthesis

The most common mechanism of action for glycoside antibiotics is the inhibition of protein synthesis.[2][3][4] This is typically achieved by binding to the bacterial ribosome, a complex cellular machine responsible for translating messenger RNA (mRNA) into protein.

-

Targeting the 30S Ribosomal Subunit: Many glycoside antibiotics, particularly aminoglycosides, bind to the 16S ribosomal RNA (rRNA) within the 30S subunit of the bacterial ribosome.[5][6] This binding can interfere with several key steps in protein synthesis:

-

Inhibition of Initiation: The drug may prevent the formation of the initiation complex, which is the first step in protein synthesis where the ribosome assembles on the mRNA.[6]

-

Codon Misreading: Binding of the antibiotic can distort the A-site of the ribosome, leading to the incorrect incorporation of amino acids into the growing polypeptide chain.[5] This results in the production of non-functional or toxic proteins.

-

Translocation Inhibition: The movement of the ribosome along the mRNA (translocation) can be blocked, halting protein elongation.[7]

-

Caption: Putative inhibition of protein synthesis by this compound.

Secondary Putative Mechanisms

While protein synthesis inhibition is the most probable mechanism, other actions have been observed with some glycoside antibiotics and should be considered for agent 178.

Certain glycoside antibiotics can interact with and disrupt the integrity of the bacterial cell membrane.[8] This can occur through:

-

Binding to Membrane Components: The agent might bind to phospholipids or other molecules in the bacterial membrane, leading to a loss of membrane potential and increased permeability.

-

Pore Formation: The accumulation of the antibiotic in the membrane could lead to the formation of pores, causing leakage of essential intracellular components like ions and metabolites.[8]

Some studies have suggested that certain aminoglycosides can interfere with DNA replication.[9][10]

-

Inhibition of DNA Initiation: The antibiotic could prevent the initiation of DNA replication, a critical step for bacterial cell division.[10] This may occur by interfering with the attachment of the origin of replication (oriC) to the cell membrane.[10]

Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a series of well-established experimental protocols should be employed.

Macromolecular Synthesis Inhibition Assays

This set of assays determines which major cellular synthesis pathway (DNA, RNA, protein, or cell wall) is primarily affected by the antibiotic.

-

Objective: To measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and peptidoglycan in the presence and absence of this compound.

-

Methodology:

-

Culture the target bacterial strain (e.g., S. aureus) to mid-logarithmic phase.

-

Aliquot the culture into separate tubes.

-

Add this compound at its MIC and 4x MIC to respective tubes. Include a no-drug control and controls with known inhibitors for each pathway (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, vancomycin for cell wall).

-

Add a specific radiolabeled precursor to each set of tubes:

-

³H-thymidine for DNA synthesis.

-

³H-uridine for RNA synthesis.

-

³H-leucine for protein synthesis.

-

¹⁴C-N-acetylglucosamine for peptidoglycan synthesis.

-

-

Incubate for various time points (e.g., 5, 15, 30 minutes).

-

At each time point, precipitate the macromolecules using trichloroacetic acid (TCA).

-

Collect the precipitate on a filter and wash to remove unincorporated precursors.

-

Measure the radioactivity of the filter using a scintillation counter.

-

Plot the percentage of incorporation relative to the no-drug control over time. A rapid and significant decrease in the incorporation of a specific precursor indicates inhibition of that pathway.

-

Ribosome Binding Assay

If protein synthesis is identified as the primary target, this assay can confirm direct interaction with the ribosome.

-

Objective: To determine if this compound binds to bacterial ribosomes.

-

Methodology:

-

Isolate 70S ribosomes from the target bacteria.

-

Prepare a fluorescently labeled or radiolabeled version of this compound.

-

Incubate the labeled agent with the isolated ribosomes.

-

Separate the ribosome-bound agent from the free agent using techniques like equilibrium dialysis, ultracentrifugation, or surface plasmon resonance (SPR).

-

Quantify the amount of labeled agent associated with the ribosomes.

-

Cell Membrane Permeability Assays

These assays assess the agent's ability to disrupt the bacterial cell membrane.

-

Objective: To measure changes in membrane potential and permeability.

-

Methodology:

-

Membrane Depolarization:

-

Treat bacterial cells with this compound.

-

Add a membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5)).

-

Measure the fluorescence over time. An increase in fluorescence indicates membrane depolarization.

-

-

Membrane Permeabilization:

-

Treat bacterial cells with the agent in the presence of a fluorescent dye that cannot normally cross the membrane (e.g., propidium iodide).

-

Measure the increase in fluorescence as the dye enters compromised cells and binds to nucleic acids.

-

-

Experimental Workflow

Caption: General experimental workflow for elucidating the mechanism of action.

Conclusion

This compound, a glycoside antibiotic from Streptomyces variabilis PO-178, demonstrates promising activity against both Gram-positive and Gram-negative bacteria. While specific mechanistic studies on this compound are not yet available, its chemical classification strongly suggests that its primary mode of action is the inhibition of bacterial protein synthesis, likely through interaction with the 30S ribosomal subunit. Secondary potential mechanisms include the disruption of the cell membrane and inhibition of nucleic acid synthesis. The experimental protocols outlined in this guide provide a clear path forward for the definitive elucidation of its molecular mechanism, which is a critical step in its potential development as a novel therapeutic agent.

References

- 1. Inhibition of protein synthesis by aminoglycoside antibiotics in polyamine-requiring bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. doctor2019.jumedicine.com [doctor2019.jumedicine.com]

- 7. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of initiation of DNA synthesis by aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of DNA replication initiation by aminoglycoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Glycoside Antibiotic from Streptomyces variabilis PO-178

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and characteristics of the glycoside antibiotic produced by the bacterium Streptomyces variabilis PO-178. The information is compiled from scientific literature to aid researchers and professionals in the field of drug development.

Discovery and Origin

The antibacterial agent, a glycoside antibiotic, was discovered from the fermentation broth of Streptomyces variabilis strain PO-178. This bioactive bacterial strain was originally isolated from a rhizosphere soil sample collected from the Western Ghat region of Agumbe, in the Shivamogga district of Karnataka, India.[1] The genus Streptomyces is a well-known source of a wide array of secondary metabolites, including a majority of clinically useful antibiotics.[2][3][4]

Physicochemical Properties

The purified antibiotic is characterized as a glycoside with a molecular weight of 514 and a molecular formula of C₂₄H₃₄O₁₂.[1]

Antibacterial Activity

The glycoside antibiotic from S. variabilis PO-178 has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for two tested pathogens are summarized in the table below. The antibiotic showed more potent activity against Staphylococcus aureus compared to Pseudomonas aeruginosa.[1] Other strains of Streptomyces variabilis have been shown to produce compounds with a broad spectrum of activity against various bacterial pathogens.[5]

| Bacterial Species | Minimum Inhibitory Concentration (MIC) in µg/ml |

| Staphylococcus aureus | 15.625[1] |

| Pseudomonas aeruginosa | 62.5[1] |

Experimental Protocols

Fermentation and Production

Mass cultivation of Streptomyces variabilis PO-178 for the production of the antibacterial agent was carried out in Starch Casein Nitrate (SCN) broth.[1] The general workflow for the production and isolation of the antibiotic is depicted in the diagram below.

Extraction and Purification

The fermentation broth was subjected to solvent extraction using butanol in a separation funnel. The resulting butanol extract was then concentrated. For the purification of the bioactive components, the concentrated extract was processed using chromatographic techniques, including thin layer chromatography (TLC) and silica gel column chromatography. This process yielded three fractions (A, B, and C), of which only fraction C exhibited inhibitory activity against Staphylococcus aureus and Pseudomonas aeruginosa.[1]

Structural Elucidation

The bioactive fraction (C) was analyzed using various spectral methods to determine its structure. These methods included Liquid Chromatography-Mass Spectrometry (LC-MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[1]

Determination of Antibacterial Activity

The antibacterial activity of the purified compound was assessed using the agar well diffusion method. The minimum inhibitory concentration (MIC) was determined to quantify the potency of the antibiotic against the tested bacterial strains.[1]

Mechanism of Action

The precise mechanism of action for the glycoside antibiotic from Streptomyces variabilis PO-178 has not been explicitly detailed in the available literature. However, based on its classification as a glycoside antibiotic, it is plausible that its mode of action is similar to other well-studied glycoside antibiotics, such as aminoglycosides.[6][7]

The primary mechanism of action for aminoglycoside antibiotics is the inhibition of protein synthesis in bacteria.[6][7] This is achieved by the antibiotic binding to the 30S ribosomal subunit, which leads to the misreading of mRNA and the production of non-functional proteins. This disruption of protein synthesis is ultimately lethal to the bacterial cell.[8][9] Some glycoside antibiotics have also been found to inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria.[10][11][12][13]

A proposed mechanism of action, based on the known activity of aminoglycoside antibiotics, is illustrated in the following diagram.

Further research is required to definitively establish the mechanism of action for the glycoside antibiotic from Streptomyces variabilis PO-178. Standard experimental protocols to elucidate the mechanism of action of a novel antibiotic include macromolecular synthesis inhibition assays, which measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and the cell wall.[14][15]

Conclusion

The glycoside antibiotic produced by Streptomyces variabilis PO-178 represents a promising antibacterial agent, particularly against the Gram-positive pathogen Staphylococcus aureus. Its discovery highlights the continued importance of exploring natural sources, such as soil microorganisms, for novel therapeutic compounds. Future research should focus on a more comprehensive evaluation of its antibacterial spectrum, in-depth elucidation of its specific mechanism of action, and assessment of its potential for in vivo efficacy and safety.

References

- 1. Plant-derived bioactive compounds produced by Streptomyces variabilis LCP18 associated with Litsea cubeba (Lour.) Pers as potential target to combat human pathogenic bacteria and human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ejabf.journals.ekb.eg [ejabf.journals.ekb.eg]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. The Bioactivity of Actinomycetes Isolate Streptomyces variabilis H2 Against Some Bacterial Pathogens: Optimization and Applications [ejabf.journals.ekb.eg]

- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbenotes.com [microbenotes.com]

- 8. Real-time measurements of aminoglycoside effects on protein synthesis in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of protein synthesis by aminoglycoside antibiotics in polyamine-requiring bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 14. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action [mdpi.com]

Technical Guide: Physicochemical Properties of Antibacterial Agent 178

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential solubility and stability properties of a novel investigational compound, designated "Antibacterial Agent 178." As this designation is a placeholder, this document serves as a template, outlining the critical data, experimental protocols, and conceptual frameworks necessary for the physicochemical characterization of a new chemical entity in antibacterial drug development.

Solubility Profile

The aqueous solubility of an antibacterial agent is a critical determinant of its bioavailability and therapeutic efficacy. Poor solubility can lead to low absorption, inadequate concentration at the site of infection, and formulation challenges.[1][2] This section details the solubility characteristics of this compound and the methods used for its determination.

Quantitative Solubility Data

The solubility of this compound was assessed in various pharmaceutically relevant solvents at controlled temperatures. The results are summarized below.

Table 1: Equilibrium Solubility of this compound in Common Solvents

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |

|---|---|---|---|

| Purified Water | 25 ± 1 | Data Placeholder | Shake-Flask |

| Purified Water | 37 ± 1 | Data Placeholder | Shake-Flask |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 37 ± 1 | Data Placeholder | Shake-Flask |

| 0.1 N HCl, pH 1.2 | 37 ± 1 | Data Placeholder | Shake-Flask |

| Acetate Buffer, pH 4.5 | 37 ± 1 | Data Placeholder | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 ± 1 | Data Placeholder | Shake-Flask |

| Ethanol, 95% | 25 ± 1 | Data Placeholder | Shake-Flask |

Note: This table is a template. Actual solubility values for a specific agent would be populated here.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3]

Objective: To determine the saturation concentration of this compound in a specific solvent system at a defined temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., purified water, buffers)

-

Scintillation vials or glass flasks

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible to ensure a saturated solution is achieved.[3]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to the desired temperature (e.g., 37 ± 1 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.[4]

-

After incubation, allow the vials to stand at the same temperature to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove all undissolved particles.

-

Dilute the filtrate as necessary with an appropriate solvent.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

-

Perform the experiment in triplicate for each solvent system.[4]

Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Assay.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] These studies establish the re-test period for the drug substance and recommended storage conditions.

Quantitative Stability Data

Stability studies for this compound were conducted in accordance with International Council for Harmonisation (ICH) guidelines Q1A(R2).[6][7]

Table 2: Long-Term Stability Data for this compound

| Storage Condition | Time Point (Months) | Appearance | Assay (% Initial) | Purity/Impurities (%) |

|---|---|---|---|---|

| 25°C ± 2°C / 60% RH ± 5% RH | 0 | Conforms | 100.0 | 99.8 / 0.2 |

| 3 | Conforms | Data Placeholder | Data Placeholder | |

| 6 | Conforms | Data Placeholder | Data Placeholder | |

| 9 | Conforms | Data Placeholder | Data Placeholder |

| | 12 | Conforms | Data Placeholder | Data Placeholder |

Table 3: Accelerated Stability Data for this compound

| Storage Condition | Time Point (Months) | Appearance | Assay (% Initial) | Purity/Impurities (%) |

|---|---|---|---|---|

| 40°C ± 2°C / 75% RH ± 5% RH | 0 | Conforms | 100.0 | 99.8 / 0.2 |

| 1 | Conforms | Data Placeholder | Data Placeholder | |

| 3 | Conforms | Data Placeholder | Data Placeholder |

| | 6 | Conforms | Data Placeholder | Data Placeholder |

Note: These tables are templates. Actual stability data would be populated here. "Conforms" indicates no change in physical appearance.

Experimental Protocol: Stability Study

Objective: To evaluate the stability of this compound under specified storage conditions to define its re-test period.

Materials:

-

At least three primary batches of this compound.

-

Appropriate container closure system.

-

ICH-compliant stability chambers.

-

Validated stability-indicating analytical methods (e.g., HPLC for assay and impurities).

Procedure:

-

Initial Analysis (Time 0): Perform a full analysis on at least three batches of the drug substance. This includes tests for appearance, assay, purity (degradation products), and any other critical quality attributes.[8]

-

Sample Storage: Place samples in the specified long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability chambers.[6]

-

Time Point Testing: At designated time points (e.g., 3, 6, 9, 12 months for long-term; 1, 3, 6 months for accelerated), pull samples from the chambers.

-

Analysis: Analyze the pulled samples using the validated stability-indicating methods.

-

Forced Degradation (Stress Testing): Expose the drug substance to extreme conditions (e.g., high heat, light, acid/base hydrolysis, oxidation) to identify potential degradation pathways and to demonstrate the specificity of the analytical methods.[8]

-

Data Evaluation: Evaluate the data for any significant changes over time. A significant change is typically defined as a failure to meet the established specification.

Visualization: ICH Stability Study Workflow

Caption: Workflow for a typical ICH Stability Study.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is fundamental to the development of any antibacterial agent. These drugs typically target essential bacterial processes while exhibiting selective toxicity, meaning they cause minimal harm to the host.[9] Common antibacterial targets include cell wall synthesis, protein synthesis, nucleic acid synthesis, and metabolic pathways.[9][10][11]

Postulated Mechanism: Inhibition of Cell Wall Synthesis

It is hypothesized that this compound acts by inhibiting a key enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition weakens the cell wall, leading to cell lysis and bacterial death. This mode of action is an excellent example of selective toxicity because human cells do not have peptidoglycan walls.[9][11]

Visualization: Signaling Pathway for Cell Wall Synthesis Inhibition

Caption: Inhibition of Cell Wall Synthesis Pathway.

References

- 1. Design and Synthesis of Novel Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Antimicrobial and Antibiofilm Potential of New Water-Soluble Tris-Quaternary Ammonium Compounds | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 5. www3.paho.org [www3.paho.org]

- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]

- 8. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

- 9. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 10. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 11. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

A Comprehensive Spectroscopic and Methodological Analysis of Antibacterial Agent 178

This technical guide provides an in-depth overview of the spectroscopic data and experimental methodologies related to Antibacterial Agent 178, a glycoside antibiotic isolated from Streptomyces variabilis PO-178. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Analysis

The structural elucidation of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The data obtained from these analyses are summarized below.

1.1. Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) analysis was pivotal in determining the molecular weight of the purified antibiotic.

| Parameter | Value | Reference |

| Molecular Weight | 514 | |

| Molecular Formula | C24H34O12 |

1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectra were acquired to provide detailed information about the chemical structure of the molecule. While the full spectral data is not publicly available, the study confirms that these analyses were performed to establish the glycosidic nature of the antibiotic.

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation, purification, and characterization of a novel antibacterial agent, based on standard methodologies in the field.

2.1. Fermentation and Extraction

The production of the antibacterial agent was achieved through the cultivation of Streptomyces variabilis PO-178 in a suitable fermentation medium, such as Starch Casein Nitrate Broth. Following an adequate incubation period, the fermentation broth was subjected to solvent extraction, typically using butanol, to isolate the crude bioactive compounds.

2.2. Purification

The crude extract was then purified using chromatographic techniques. A common workflow involves:

-

Thin-Layer Chromatography (TLC): To identify the number of constituents in the crude extract and to determine the appropriate solvent system for separation.

-

Silica Gel Column Chromatography: For the separation and purification of the bioactive fractions from the crude extract. The fractions are collected and tested for antibacterial activity to identify the pure active compound.

2.3. Spectroscopic Analysis

-

Mass Spectrometry:

-

Sample Preparation: The purified sample is dissolved in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: An LC-MS system, which combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer, is typically used.

-

Data Acquisition: The sample is injected into the LC system, and the eluent is directed to the mass spectrometer. The mass spectrometer is operated in a mode that allows for the determination of the molecular weight of the parent ion.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer is used to acquire ¹H and ¹³C spectra.

-

Data Acquisition: Standard pulse sequences are used to obtain one-dimensional (¹H, ¹³C) and often two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra to elucidate the complete chemical structure.

-

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of a novel antibacterial agent.

Caption: Workflow for Antibacterial Agent Discovery.

3.2. General Mechanism of Action of Antibacterial Agents

Antibacterial agents can act on various cellular targets to inhibit bacterial growth or cause cell death. The diagram below illustrates some of the common mechanisms of action.

Caption: Common Mechanisms of Antibacterial Action.

The Attenuation of Xoc3530: A Technical Guide to the Effects of Antibacterial Agent 178 on a Key Virulence Factor in Xanthomonas oryzae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Antibacterial Agent 178 and its targeted effects on the Xoc3530 virulence factor of Xanthomonas oryzae pv. oryzae (Xoo) and pv. oryzicola (Xoc), the causal agents of bacterial blight and bacterial leaf streak in rice, respectively. This document details the known quantitative effects, relevant experimental protocols, and the putative signaling context of Xoc3530.

Executive Summary

This compound, also identified as compound A10, has emerged as a potent inhibitor of Xanthomonas oryzae growth and virulence. A key mechanism of its action is the targeting of the virulence regulator Xoc3530. This guide synthesizes the available data on the efficacy of this agent and provides detailed methodologies for the experimental procedures used to assess its impact on bacterial virulence and on the function of Xoc3530. The objective is to equip researchers and drug development professionals with the foundational knowledge required to further investigate and potentially exploit this antibacterial agent in the development of novel crop protection strategies.

Quantitative Data Summary

The inhibitory effects of this compound on the growth of Xanthomonas oryzae pathovars have been quantitatively established. The following table summarizes the key efficacy data.

| Pathovar | Parameter | Value | Reference(s) |

| Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 5.32 mg/L | [1] |

| Xanthomonas oryzae pv. oryzicola (Xoc) | EC50 | 7.58 mg/L | [1] |

Note: While it is established that this compound targets Xoc3530, specific quantitative data on the direct modulation of Xoc3530 expression or activity (e.g., fold-change in gene expression, inhibition of enzymatic function) are not yet publicly available. The experimental protocols outlined in Section 3.0 provide the framework for generating such data.

Experimental Protocols

This section details the key experimental methodologies for assessing the impact of this compound on Xanthomonas oryzae virulence and the function of the Xoc3530 virulence factor.

In Planta Virulence Assay: Rice Leaf Clipping Method

This protocol is used to evaluate the effect of this compound on the virulence of Xanthomonas oryzae pv. oryzae in a host plant model.

Materials:

-

Susceptible rice variety (e.g., IR24)

-

Xanthomonas oryzae pv. oryzae culture

-

This compound stock solution

-

Sterile scissors

-

Growth chamber with controlled temperature and humidity

Procedure:

-

Grow the susceptible rice variety to the 4-5 leaf stage.

-

Prepare a bacterial suspension of X. oryzae pv. oryzae in sterile water to a specified optical density (e.g., OD600 of 0.5).

-

Prepare treatment solutions by diluting this compound to desired concentrations in the bacterial suspension. Include a vehicle control (bacterial suspension without the agent).

-

Inoculate the rice leaves by dipping sterile scissors into the treatment or control suspension and clipping the top 2-3 cm of the leaf.

-

Incubate the inoculated plants in a growth chamber under conditions favorable for disease development (e.g., 28-30°C, high humidity).

-

Measure the lesion length on the inoculated leaves at a specified time point post-inoculation (e.g., 14 days).

-

Statistically compare the lesion lengths from the treatment groups to the control group to determine the effect of this compound on virulence.

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

This protocol is designed to quantify the effect of this compound on the expression of the xoc3530 gene.

Materials:

-

Xanthomonas oryzae pv. oryzae culture

-

This compound

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

qRT-PCR master mix

-

Primers specific for xoc3530 and a validated reference gene (e.g., 16S rRNA)

-

Real-time PCR instrument

Procedure:

-

Grow X. oryzae pv. oryzae in a suitable liquid medium to mid-log phase.

-

Treat the bacterial cultures with different concentrations of this compound or a vehicle control for a defined period.

-

Harvest the bacterial cells and extract total RNA using a commercial kit.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the treated RNA using a reverse transcription kit.

-

Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

-

Analyze the qRT-PCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in xoc3530 gene expression in the treated samples compared to the control.

Protein-Ligand Binding Assay: Thermal Shift Assay (TSA)

This biophysical assay can be used to determine the direct interaction between this compound and the Xoc3530 protein.

Materials:

-

Purified Xoc3530 protein

-

This compound

-

Fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange)

-

Real-time PCR instrument with a thermal melting program

Procedure:

-

Prepare a reaction mixture containing the purified Xoc3530 protein, the fluorescent dye, and a suitable buffer.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixtures in a 96-well PCR plate.

-

Place the plate in a real-time PCR instrument and subject it to a temperature gradient.

-

Monitor the fluorescence of the dye as the temperature increases. The dye will fluoresce as the protein unfolds and exposes its hydrophobic core.

-

The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded.

-

A shift in the Tm in the presence of this compound indicates a direct binding interaction. An increase in Tm suggests that the compound stabilizes the protein upon binding.

Signaling Pathways and Logical Relationships

The precise signaling pathway in which Xoc3530 participates is still under active investigation. However, based on the known roles of virulence regulators in Xanthomonas, a putative logical framework can be proposed. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and the experimental workflow for evaluating the effect of this compound.

Caption: A hypothetical signaling cascade involving the virulence regulator Xoc3530.

Caption: Workflow for evaluating the multifaceted effects of this compound.

Conclusion and Future Directions

This compound demonstrates significant promise as a bactericide against Xanthomonas oryzae, with the virulence regulator Xoc3530 identified as a key target. While the foundational efficacy data is established, further research is imperative. Future studies should focus on elucidating the precise molecular interactions between this compound and Xoc3530, quantifying the downstream effects on gene expression, and fully mapping the Xoc3530 signaling pathway. The experimental protocols provided herein offer a robust framework for these next steps. A deeper understanding of this agent's mechanism of action will be instrumental in its potential development as a novel and effective tool for managing bacterial diseases in rice and other susceptible crops.

References

Preliminary Antibacterial Spectrum of "Antibacterial agent 178": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the currently available data on the preliminary antibacterial spectrum of "Antibacterial agent 178," also identified as compound A10. The agent has demonstrated notable activity against specific plant pathogenic bacteria. This document compiles the known quantitative efficacy data, outlines detailed experimental protocols for antibacterial susceptibility testing, and visualizes the agent's proposed mechanism of action through signaling pathway diagrams. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.

Introduction

"this compound" (compound A10) has been identified as an effective antimicrobial compound.[1][2][3][4][5] Its primary mechanism of action involves the targeting of key bacterial regulatory proteins: the translational regulator CsrA and the virulence regulator Xoc3530.[1][2][3][4][5] This targeted approach suggests a potential for specific and potent antibacterial activity. This guide summarizes the existing data on its antibacterial spectrum and provides detailed methodologies for its further investigation.

Quantitative Antibacterial Spectrum

The currently available data on the antibacterial activity of "this compound" is focused on its efficacy against phytopathogenic bacteria of the Xanthomonas genus. The 50% effective concentration (EC50) values have been determined for two pathovars of Xanthomonas oryzae.

Table 1: Efficacy of "this compound" against Xanthomonas oryzae

| Bacterial Strain | EC50 (mg/L) |

| Xanthomonas oryzae pv. oryzae | 5.32[1][2][3][4][5] |

| Xanthomonas oryzae pv. oryzicola | 7.58[1][2][3][4][5] |

Note on Data Limitations: The preliminary antibacterial spectrum for "this compound" is currently limited to the two plant pathogens listed above. While other studies mention a "compound A10" with a broader spectrum of activity against clinically relevant human pathogens, the chemical identity of this compound has not been definitively linked to "this compound." Therefore, this information is not included in this report to maintain factual accuracy. Further broad-spectrum screening against a diverse panel of Gram-positive and Gram-negative bacteria is required to fully characterize the antibacterial potential of "this compound."

Mechanism of Action and Signaling Pathways

"this compound" exerts its effect by targeting two key regulatory proteins in Xanthomonas: the translational regulator CsrA and the virulence regulator Xoc3530.

CsrA Signaling Pathway

The CsrA (Carbon storage regulator A) protein is a global post-transcriptional regulator that controls various physiological processes and virulence in bacteria. It typically functions by binding to the 5' untranslated region (UTR) of target mRNAs, thereby repressing their translation. The activity of CsrA is, in turn, controlled by non-coding RNAs (sRNAs) like CsrB, which sequester CsrA, preventing it from binding to its mRNA targets. By targeting CsrA, "this compound" can disrupt this regulatory cascade, leading to the dysregulation of numerous downstream genes essential for bacterial survival and virulence.

Virulence Factor Regulation

"this compound" also targets the virulence regulator Xoc3530. While the specific downstream targets and regulatory network of Xoc3530 in Xanthomonas oryzae are not yet fully elucidated, it is understood to be a crucial component in the bacterium's ability to cause disease. Virulence factors can include a range of proteins and molecules that contribute to host colonization, immune evasion, and tissue damage. By inhibiting Xoc3530, the agent effectively curtails the expression of these essential virulence determinants.

Experimental Protocols

To facilitate further research and standardized evaluation of "this compound," the following detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided.

Broth Microdilution Assay for MIC Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates (U- or flat-bottom)

-

Test bacterial strains

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

-

"this compound" stock solution of known concentration

-

Sterile diluent (e.g., broth or sterile water)

-

Pipettes and sterile tips

-

Incubator

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Antibacterial Agent Dilutions:

-

Prepare a series of twofold dilutions of the "this compound" stock solution in the appropriate broth. The concentration range should be chosen to likely encompass the MIC.

-

For a standard 96-well plate setup, you can prepare the dilutions directly in the plate or in separate tubes.

-

-

Microtiter Plate Setup:

-

Add 50 µL of sterile broth to all wells of the microtiter plate.

-

Add 50 µL of the highest concentration of the antibacterial agent to the first well of each row to be tested, resulting in a total volume of 100 µL.

-

Perform serial dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 50 µL from the last well of the dilution series.

-

This will result in wells with decreasing concentrations of the antibacterial agent.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control well (broth and inoculum, no antibacterial agent) and a negative control well (broth only) for each bacterial strain.

-

-

Incubation:

-

Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours, or as required for the specific bacterial strain.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of "this compound" at which there is no visible growth.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.

-

Conclusion and Future Directions

"this compound" demonstrates promising activity against the plant pathogens Xanthomonas oryzae pv. oryzae and pv. oryzicola. Its targeted mechanism of action against the CsrA and Xoc3530 regulatory proteins presents a compelling avenue for the development of novel antibacterial therapeutics. However, a significant knowledge gap remains concerning its broader antibacterial spectrum.

Future research should prioritize:

-

Broad-spectrum antibacterial screening: Determination of MIC values against a comprehensive panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Elucidation of the Xoc3530 pathway: Detailed characterization of the regulatory network and downstream targets of the Xoc3530 virulence regulator.

-

In vivo efficacy studies: Evaluation of the agent's therapeutic potential in appropriate animal models of infection.

This technical guide serves as a starting point for these future investigations, providing the foundational data and methodologies necessary to advance our understanding of "this compound."

References

Elucidation of the Synthesis Pathway for Antibacterial Agent 178: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 178, also identified as compound A10, has emerged as a potent inhibitor of bacterial growth, particularly against the plant pathogens Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola. Belonging to the 5-(thioether)-N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine class of compounds, its mechanism of action involves the targeted inhibition of the translational regulator CsrA and the virulence regulator Xoc3530. This technical guide provides a comprehensive overview of the synthesis pathway, experimental protocols for its evaluation, and an illustrative representation of its mode of action.

Quantitative Antibacterial Activity

The efficacy of this compound has been quantified against key bacterial strains. The following table summarizes the reported half-maximal effective concentrations (EC50).

| Bacterial Strain | EC50 (mg/L) |

| Xanthomonas oryzae pv. oryzae | 5.32[1][2][3] |

| Xanthomonas oryzae pv. oryzicola | 7.58[1][2][3] |

Synthesis Pathway Elucidation

The synthesis of this compound, a 2,5-disubstituted 1,3,4-oxadiazole derivative, follows a multi-step synthetic route. While the exact, detailed protocol for this specific compound is proprietary, a general and plausible pathway can be outlined based on established methods for this chemical class. The synthesis commences with the reaction of an appropriate acid hydrazide with an isothiocyanate, followed by cyclization to form the 1,3,4-oxadiazole ring, and subsequent functionalization to introduce the thioether and amide/amine moieties.

A representative synthetic scheme is detailed below:

Experimental Protocol: General Synthesis of 2,5-disubstituted 1,3,4-oxadiazole thioether derivatives

-

Formation of Thiosemicarbazide Intermediate: An equimolar solution of a substituted acid hydrazide and a relevant isothiocyanate in a suitable solvent, such as ethanol or dimethylformamide (DMF), is refluxed for a period of 4-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting thiosemicarbazide precipitate is filtered, washed with cold ethanol, and dried.

-

Cyclization to 5-substituted-1,3,4-oxadiazole-2-thiol: The synthesized thiosemicarbazide is dissolved in a basic solution, typically aqueous sodium hydroxide or potassium hydroxide, and heated under reflux for 6-10 hours. The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 5-substituted-1,3,4-oxadiazole-2-thiol. The solid product is collected by filtration, washed with water, and recrystallized from an appropriate solvent.

-

S-alkylation to introduce the Thioether Linkage: The 1,3,4-oxadiazole-2-thiol is dissolved in a polar aprotic solvent like acetone or DMF, and a base such as potassium carbonate is added. The appropriate alkyl halide is then added dropwise, and the mixture is stirred at room temperature or gentle heating for 2-6 hours until the reaction is complete (monitored by TLC). The inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude thioether derivative.

-

Final Amide/Amine Formation: The thioether product, which contains a reactive functional group (e.g., a carboxylic acid or its activated form), is then reacted with the desired phenyl or benzyl amine. This final step typically involves standard peptide coupling reagents or conversion to an acid chloride followed by reaction with the amine in the presence of a base to afford the final product, this compound. Purification is achieved through column chromatography.

Experimental Workflow for Antibacterial Screening

The evaluation of the antibacterial efficacy of synthesized compounds like Agent 178 follows a standardized workflow to ensure reproducibility and accuracy of the results.

Experimental Protocol: Determination of EC50

The half-maximal effective concentration (EC50) is a key parameter to quantify the potency of an antibacterial agent. The broth microdilution method is a standard procedure for its determination.

-

Preparation of Bacterial Inoculum: A pure culture of the test bacterium (Xanthomonas oryzae) is grown in a suitable broth medium (e.g., Nutrient Broth) to the mid-logarithmic phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold serial dilutions are then prepared in the growth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate containing the compound dilutions is inoculated with the standardized bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included. The plate is then incubated at the optimal growth temperature for the bacterium (e.g., 28-30°C) for 24-48 hours.

-

Measurement of Bacterial Growth: After incubation, bacterial growth is assessed by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Data Analysis: The percentage of growth inhibition is calculated for each compound concentration relative to the positive control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Inhibition

This compound exerts its effect by targeting two key regulatory proteins in Xanthomonas oryzae: the translational regulator CsrA and the virulence regulator Xoc3530. CsrA is a global post-transcriptional regulator that controls the expression of numerous genes involved in metabolism, motility, and virulence. By binding to specific mRNA targets, CsrA can either repress translation or alter mRNA stability. Virulence regulators, such as Xoc3530, are critical for the expression of factors that enable the pathogen to infect its host successfully. The inhibition of both these targets by Agent 178 leads to a significant disruption of bacterial pathogenesis.

Conclusion

This compound demonstrates significant potential as a lead compound for the development of novel antibacterial therapies, particularly for combating plant pathogenic bacteria. Its defined synthesis pathway, potent in vitro activity, and specific molecular targets provide a solid foundation for further optimization and preclinical development. The detailed experimental protocols and understanding of its mechanism of action outlined in this guide are intended to facilitate future research in this promising area of drug discovery.

References

Methodological & Application

Preparing Stock Solutions of Antibacterial Agent 178: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of "Antibacterial agent 178," a compound identified with the chemical formula C₁₀H₈FN₃O₂S. These guidelines are intended to ensure accurate and reproducible experimental results in research and development settings.

Compound Information

This compound , also known as FSATH, is a thiohydantoin derivative. Compounds in this class are recognized for a wide spectrum of biological activities, including antimicrobial and anticancer properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₈FN₃O₂S | [1] |

| Molecular Weight | 253.25 g/mol | [1] |

| Appearance | Pale yellow crystals | [1] |

Solubility and Recommended Solvents

Proper solubilization is critical for the preparation of accurate stock solutions. Based on available data for the compound and its analogs, the following solvents are recommended.

Table 2: Solubility Data for this compound

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Presumed soluble | Many related 2-thioxoimidazolidin-4-one derivatives are soluble in DMSO, making it a recommended starting solvent for creating high-concentration stock solutions.[2] |

| Ethanol (Hot) | Soluble | The compound has been successfully recrystallized from hot ethanol, indicating good solubility under heated conditions.[1] |

| Water | Poorly soluble | Expected to have low solubility in aqueous solutions. |

Safety Precautions and Handling

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) if available. General safety precautions for handling chemical compounds in a laboratory setting should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store the solid compound and stock solutions in a cool, dry place, protected from light. Containers should be tightly sealed to prevent contamination and degradation.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.

Materials:

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), sterile

-

Analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Procedure:

-

Calculate the required mass:

-

To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 253.25 g/mol x 1000 mg/g = 2.53 mg

-

-

-

Weighing the compound:

-

Carefully weigh out 2.53 mg of this compound using an analytical balance.

-

-

Dissolution:

-

Transfer the weighed compound into a sterile microcentrifuge tube.

-

Add 1 mL of sterile DMSO to the tube.

-

-

Solubilization:

-

Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

-

Table 3: Recommended Stock and Working Concentrations

| Parameter | Concentration | Notes |

| Stock Solution Concentration | 10 mM (in DMSO) | A standard starting concentration for many screening assays. |

| Working Concentration Range | 30 - 130 µg/mL | Based on the Minimum Inhibitory Concentration (MIC) values of structurally related compounds against Staphylococcus aureus.[1] The optimal concentration should be determined experimentally for the specific bacterial strain and assay conditions. |

Workflow for Determining Minimum Inhibitory Concentration (MIC)

The following workflow outlines the general steps for determining the MIC of this compound against a bacterial strain using the broth microdilution method.[3][4]

Putative Mechanism of Action

Thiohydantoin derivatives are known to exert their antibacterial effects through various mechanisms. While the specific pathway for this compound has not been definitively elucidated, a potential mechanism involves the inhibition of key bacterial enzymes.

The inhibitory activity of thiohydantoin compounds may be attributed to the hydrogen acceptor/donor behavior of their functional groups, such as the thiocarbonyl and carbonyl groups.[1] It is hypothesized that these interactions can disrupt the function of essential bacterial enzymes, leading to the inhibition of bacterial growth.[1]

Disclaimer: The information provided in these application notes is for research purposes only. It is the responsibility of the end-user to validate these protocols for their specific applications and to ensure all safety precautions are followed.

References

- 1. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. woah.org [woah.org]

Application Notes: Minimum Inhibitory Concentration (MIC) Assay for "Antibacterial agent 178"

Introduction

The emergence of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. A critical early step in the characterization of a new compound is to determine its potency against a range of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[1][2] It establishes the lowest concentration of a drug that prevents the visible growth of a microorganism under defined laboratory conditions.[3][4] These application notes provide a detailed protocol for determining the MIC of the novel compound "Antibacterial agent 178" using the broth microdilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

Principle of the Assay

The core principle of the MIC assay is to challenge a standardized bacterial inoculum with a range of serially diluted concentrations of the antimicrobial agent in a liquid or solid growth medium.[1][2] Following a specified incubation period, the concentration at which bacterial growth is completely inhibited is identified as the MIC.[8] This value is fundamental for assessing the agent's potency, guiding further development, and is a key component in establishing clinical breakpoints that categorize bacteria as susceptible, intermediate, or resistant.[4][8][9]

Methodologies for MIC Determination

Several standardized methods exist for determining MIC values, each with specific advantages.

-

Broth Dilution: This method involves challenging bacteria in a liquid growth medium with varying concentrations of the antimicrobial agent.[1][10] It can be performed in test tubes (macrodilution) or, more commonly, in 96-well microtiter plates (microdilution), which allows for testing multiple agents or strains simultaneously.[10][11]

-

Agar Dilution: In this method, the antimicrobial agent is incorporated into molten agar at various concentrations before the plates are poured.[12] A standardized bacterial inoculum is then spotted onto the surface of each plate.[12] While considered a gold standard for its accuracy, it is more labor-intensive than broth microdilution.[11][12]

-

Gradient Diffusion (E-test): This technique uses a plastic strip impregnated with a predefined, continuous gradient of an antibiotic.[13][14] When placed on an inoculated agar plate, the drug diffuses into the agar, creating a concentration gradient.[15] After incubation, an elliptical zone of inhibition forms, and the MIC is read where the edge of the inhibition zone intersects the strip.[14][15]

This document will focus on the Broth Microdilution method due to its widespread use, scalability, and suitability for high-throughput screening.[11]

Experimental Protocol: Broth Microdilution for Agent 178

This protocol is adapted from CLSI guidelines for antimicrobial susceptibility testing of aerobic bacteria.[6][7][16]

1. Materials and Reagents

-

Sterile 96-well, U-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB), pH 7.2-7.4[2][17]

-

"this compound" stock solution (prepared in a suitable solvent, e.g., DMSO or water)

-

Bacterial strains for testing (e.g., ATCC quality control strains and clinical isolates)

-

Non-selective agar plates (e.g., Tryptic Soy Agar) for bacterial culture

-

Sterile 0.85% saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Sterile multichannel and single-channel pipettes and tips

-

Incubator (35°C ± 2°C)[17]

-

Plate reader (optional, for quantitative analysis)

2. Preparation of Bacterial Inoculum

-

Culture Preparation: From a stock culture, streak the test bacteria onto a non-selective agar plate to obtain isolated colonies. Incubate for 18-24 hours at 35°C.

-

Inoculum Suspension: Select 3-5 well-isolated colonies of the same morphological type and transfer them to a tube containing sterile saline.

-

Standardization: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL. This should be done using a spectrophotometer or densitometer for accuracy.

-

Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[18] A common method is to dilute the 0.5 McFarland suspension 1:150 in broth, which results in a concentration of ~1 x 10⁶ CFU/mL; adding 50 µL of this to 50 µL of broth/drug in the well achieves the final desired concentration.[18]

3. Preparation of Agent 178 Dilutions in a 96-Well Plate

-

Plate Layout: Design the plate layout. Typically, a single plate can be used to test one or more bacterial strains against the agent. Wells in column 11 are often used for a growth control (no agent), and column 12 for a sterility control (no bacteria).

-

Broth Dispensing: Add 50 µL of CAMHB to wells in columns 2 through 11 for each row being tested. Add 100 µL of CAMHB to the sterility control well (column 12).

-

Agent Addition: Prepare a stock of Agent 178 in CAMHB at twice the highest desired final concentration. Add 100 µL of this solution to the wells in column 1.

-

Serial Dilution: Using a multichannel pipette, transfer 50 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution process across the plate to column 10. Discard the final 50 µL from column 10.[19] This creates a gradient of decreasing concentrations of Agent 178.

4. Inoculation and Incubation

-

Inoculation: Add 50 µL of the final diluted bacterial inoculum (~1 x 10⁶ CFU/mL) to wells in columns 1 through 11. Do not add bacteria to the sterility control well (column 12). The final volume in each test well will be 100 µL.

-

Incubation: Cover the plate with a lid or sealing film and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10][11]

5. Reading and Determining the MIC

-

Visual Inspection: After incubation, examine the plate from the bottom using a reading mirror or by holding it up to a light source.

-

Check Controls:

-

Sterility Control (Column 12): Should show no growth (clear broth).

-

Growth Control (Column 11): Should show distinct turbidity or a pellet of cells at the bottom.

-

-

Determine MIC: The MIC is the lowest concentration of "this compound" at which there is no visible growth (i.e., the first clear well).[3][8] The result is reported in µg/mL.

Data Presentation

MIC data should be presented in a clear, tabular format. The following table shows hypothetical results for "this compound" against a panel of standard quality control (QC) bacterial strains.

| Organism | Strain ID | MIC (µg/mL) | Interpretation* |

| Staphylococcus aureus | ATCC® 29213™ | 2 | S |

| Enterococcus faecalis | ATCC® 29212™ | 8 | S |

| Escherichia coli | ATCC® 25922™ | 4 | S |

| Pseudomonas aeruginosa | ATCC® 27853™ | 16 | I |

| Streptococcus pneumoniae | ATCC® 49619™ | 1 | S |

| Klebsiella pneumoniae (Carbapenem-resistant) | Clinical Isolate | >64 | R |

*Interpretation (S=Susceptible, I=Intermediate, R=Resistant) is based on hypothetical clinical breakpoints. These must be formally established through comprehensive pharmacokinetic/pharmacodynamic (PK/PD) and clinical outcome studies.[4][9]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the broth microdilution MIC assay protocol.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 3. dickwhitereferrals.com [dickwhitereferrals.com]

- 4. sanfordguide.com [sanfordguide.com]

- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 6. goums.ac.ir [goums.ac.ir]

- 7. iacld.com [iacld.com]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. researchgate.net [researchgate.net]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. Agar dilution - Wikipedia [en.wikipedia.org]

- 13. medicallabnotes.com [medicallabnotes.com]

- 14. microbenotes.com [microbenotes.com]

- 15. E-TEST (Epsilometer): Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 16. darvashco.com [darvashco.com]

- 17. goldbio.com [goldbio.com]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Application Notes and Protocols: Berberine as an Antibacterial Agent in Plant Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine, a natural isoquinoline alkaloid, is a bioactive compound found in the roots, rhizomes, and stem bark of various plants, including species of Berberis (e.g., Barberry), Coptis (e.g., Goldthread), and Hydrastis (e.g., Goldenseal)[1][2]. Traditionally used in Ayurvedic and Chinese medicine for its antimicrobial and anti-inflammatory properties, recent scientific investigations have highlighted its potential as a potent agent for managing plant diseases[1][3]. Berberine exhibits a broad spectrum of activity against a range of phytopathogenic bacteria and fungi, making it a promising candidate for the development of novel, plant-derived pesticides.

These application notes provide an overview of the efficacy, mechanisms of action, and protocols for the use of Berberine in plant disease models.

Mechanisms of Action

Berberine employs a multi-pronged approach to combat plant pathogens, acting directly on the pathogen and indirectly by stimulating the plant's innate defense systems.

Direct Antimicrobial Activity

Berberine's direct antimicrobial effects are attributed to its ability to interfere with essential cellular processes in pathogens:

-

Disruption of Cell Structure: Berberine can compromise the integrity of both bacterial and fungal cell membranes and cell walls, leading to leakage of cellular contents and cell death[3].

-

Inhibition of Nucleic Acid and Protein Synthesis: It is a known DNA intercalator and can inhibit the activity of key enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair in bacteria[4]. It can also target RNA polymerase, thereby halting transcription[4].

-

Enzyme Inhibition: In fungi, Berberine has been shown to inhibit enzymes crucial for their virulence. For example, it can inhibit CYP51, a key enzyme in the ergosterol biosynthesis pathway, which is vital for fungal cell membrane structure and function[5][6]. Furthermore, it can inhibit cutinase, an enzyme secreted by fungal pathogens to break down the plant cuticle during infection[7].

Induction of Plant Defense Responses

Beyond its direct antimicrobial properties, Berberine can enhance the plant's own defense mechanisms, a phenomenon known as induced resistance. This can be broadly categorized into two pathways:

-

Systemic Acquired Resistance (SAR): Typically effective against biotrophic pathogens, SAR is mediated by the plant hormone salicylic acid (SA). While direct evidence for Berberine-induced SAR is still emerging, its known anti-inflammatory and immune-modulating effects in other systems suggest a potential to influence this pathway[8].

-

Induced Systemic Resistance (ISR): This pathway is generally mediated by the plant hormones jasmonic acid (JA) and ethylene (ET) and is effective against necrotrophic pathogens and insect herbivores. The interplay between SA and JA pathways is complex, often exhibiting an antagonistic relationship, which allows the plant to fine-tune its defense response to specific types of pathogens[7]. It is plausible that Berberine may modulate this hormonal crosstalk to bolster plant immunity.

Quantitative Data on Antimicrobial Efficacy

The following tables summarize the in vitro efficacy of Berberine against various plant and human pathogens, which can serve as a reference for its potential application against phytopathogens.

| Fungal Pathogen | MIC (μg/mL) | IC50/EC50 (μg/mL) | Reference |

| Candida albicans | 64 - 128 | 30.92 - 50.93 | [5][6] |

| Cryptococcus neoformans | 64 - 128 | 30.92 - 50.93 | [5][6] |

| Trichophyton rubrum | 128 | - | [5] |

| Trichophyton mentagrophytes | 64 | - | [5] |

| Aspergillus fumigatus (MDR) | 1 - 16 | - |

| Bacterial Pathogen | MIC (μg/mL) | IC50 (µM) | Reference |

| Escherichia coli | - | 136.3 | |

| Streptococcus mutans | 150 | - | |

| Bacillus cereus | 150 | - | |

| Staphylococcus aureus | 150 | - |

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of Berberine in plant disease models. Researchers should optimize concentrations, application methods, and timing based on the specific plant-pathogen system.

Protocol 1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Objective: To determine the direct inhibitory effect of Berberine on the mycelial growth of a fungal phytopathogen.

Materials:

-

Berberine (hydrochloride or sulfate salt)

-

Sterile distilled water or appropriate solvent (e.g., DMSO, not exceeding 1% in final concentration)

-

Potato Dextrose Agar (PDA) or other suitable fungal growth medium

-

Actively growing culture of the fungal pathogen on PDA plates

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5-8 mm diameter)

-

Incubator

Procedure:

-

Preparation of Berberine Stock Solution: Prepare a stock solution of Berberine (e.g., 10 mg/mL) in a suitable sterile solvent.

-

Preparation of Amended Media: Autoclave the PDA medium and cool it to approximately 50-55°C. Add the Berberine stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100, 200 μg/mL). Also, prepare a control plate with the solvent alone.

-

Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it in the center of each PDA plate (amended and control).

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Protocol 2: In Vivo Plant Disease Assay (Protective and Curative Effects)

Objective: To evaluate the efficacy of Berberine in preventing (protective) or treating (curative) a plant disease. This protocol is adapted from studies on Berberine derivatives against Rhizoctonia solani on rice[3].

Materials:

-

Healthy, uniformly sized plants of the host species (e.g., rice, tomato, Arabidopsis)

-

Berberine solution (e.g., 100, 200, 400 μg/mL) in sterile water with a surfactant (e.g., 0.05% Tween 20)

-

Pathogen inoculum (spore suspension or mycelial slurry)

-

Humid chamber or greenhouse with controlled environment

-

Spray bottle or atomizer

Procedure for Protective Assay:

-

Plant Growth: Grow the host plants to a suitable stage (e.g., 3-4 leaf stage).

-

Berberine Application: Spray the plants with the different concentrations of Berberine solution until runoff. Control plants should be sprayed with water and surfactant only.

-

Drying: Allow the plants to air dry for 24 hours.

-

Pathogen Inoculation: Inoculate the plants with the pathogen. For fungal pathogens, this could be a spore suspension spray or placing mycelial plugs on the leaves. For bacterial pathogens, this could be spray inoculation or infiltration.

-

Incubation: Place the plants in a humid chamber or a greenhouse with conditions conducive to disease development.

-

Disease Assessment: After a suitable incubation period (e.g., 3-7 days), assess the disease severity. This can be done by measuring lesion size, calculating the percentage of infected leaf area, or using a disease severity index.

-

Calculation of Protective Effect: Calculate the protective effect using the formula: Protective Effect (%) = [(Severity in Control - Severity in Treatment) / Severity in Control] x 100

Procedure for Curative Assay:

-

Plant Growth and Inoculation: Grow the plants and inoculate them with the pathogen as described above.

-

Incubation: Allow the disease to develop for a certain period (e.g., 24-48 hours) after inoculation.

-

Berberine Application: Apply the Berberine solutions to the infected plants.

-

Further Incubation: Return the plants to the conducive environment for further disease development.

-

Disease Assessment: Assess the disease severity as described for the protective assay.

-

Calculation of Curative Effect: Calculate the curative effect using a similar formula as for the protective effect.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanisms of action of Berberine and a typical experimental workflow.

Caption: High-level overview of Berberine's dual action against plant pathogens.

Caption: Putative modulation of plant defense pathways by Berberine.

Caption: General experimental workflow for in vivo evaluation of Berberine.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A novel signaling pathway controlling induced systemic resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]